2-{[2-(2,5-Dimethylfuran-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine
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Overview
Description
2-{[2-(2,5-Dimethylfuran-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring, a cyclopentane ring, and a pyrimidine ring, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,5-Dimethylfuran-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves multiple steps, starting with the preparation of 2,5-Dimethylfuran-3-carbonyl chloride. This intermediate is then reacted with octahydrocyclopenta[c]pyrrole under specific conditions to form the desired product. The reaction typically requires an inert atmosphere and controlled temperature to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,5-Dimethylfuran-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the pyrimidine ring may produce a dihydropyrimidine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Applications in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-{[2-(2,5-Dimethylfuran-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylfuran-3-carbonyl chloride
- 2-Fluoro-4-methylpyridine
- Benzofuran-2-carbonyl chloride
Uniqueness
The presence of the furan, cyclopentane, and pyrimidine rings in a single molecule allows for diverse chemical transformations and interactions .
Properties
Molecular Formula |
C19H22FN3O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(2,5-dimethylfuran-3-yl)methanone |
InChI |
InChI=1S/C19H22FN3O3/c1-12-6-16(13(2)26-12)17(24)23-9-14-4-3-5-19(14,10-23)11-25-18-21-7-15(20)8-22-18/h6-8,14H,3-5,9-11H2,1-2H3 |
InChI Key |
GNEHBKMICRNPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F |
Origin of Product |
United States |
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